[1-(4-Chlorophenyl)-2,2-dimethylpropyl](methyl)amine
Description
1-(4-Chlorophenyl)-2,2-dimethylpropylamine (CAS: 944146-25-2) is a substituted amine featuring a 4-chlorophenyl group attached to a branched 2,2-dimethylpropyl backbone and a methylamine substituent. Its structural complexity arises from the combination of aromatic (chlorophenyl) and aliphatic (dimethylpropyl) moieties, influencing its physicochemical properties and reactivity .
Properties
IUPAC Name |
1-(4-chlorophenyl)-N,2,2-trimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN/c1-12(2,3)11(14-4)9-5-7-10(13)8-6-9/h5-8,11,14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFKGGNCWLRVQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=C(C=C1)Cl)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Comparative Analysis of Methods
| Method | Key Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Grignard + Alkylation | tert-BuMgBr, NaBH$$4$$, CH$$3$$I | 15–20% | Straightforward imine reduction | Low yield; multiple steps |
| Reductive Amination | NaBH$$3$$CN, CH$$3$$NH$$_2$$ | 25–35% | One-pot procedure | Requires ketone synthesis |
| Catalytic Amination | PPh$$3$$, DEAD, CH$$3$$NH$$_2$$ | 30–40% | High functional group tolerance | Costly reagents |
Critical Considerations
- Steric Effects : The 2,2-dimethylpropyl group necessitates bulky reagents (e.g., tert-BuMgBr) to avoid side reactions.
- Amine Protection : Temporary protection (e.g., Boc groups) may improve yields during alkylation steps.
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) could enhance reductive steps.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(4-Chlorophenyl)-2,2-dimethylpropylamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding amides or nitriles.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the chlorophenyl group is replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium tert-butoxide, polar aprotic solvents.
Major Products:
Oxidation: Amides, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Hydroxy derivatives, alkoxy derivatives, thiol derivatives.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential as a pharmacological agent. Studies have shown that it interacts with various neurotransmitter systems, which may contribute to its effects on mood and cognition. It has been evaluated for its potential as an antidepressant or anxiolytic agent due to its influence on serotonin and norepinephrine pathways.
Neuropharmacology
Research indicates that 1-(4-Chlorophenyl)-2,2-dimethylpropylamine may exhibit stimulant properties similar to other compounds in the phenethylamine class. Its effects on the central nervous system (CNS) are of interest for understanding the mechanisms underlying stimulant drugs.
Analytical Chemistry
The compound has been utilized in analytical chemistry as a reference standard for the detection of similar substances in biological samples. Its presence can be indicative of specific metabolic pathways or drug use, making it valuable in toxicology studies.
Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal explored the antidepressant-like effects of 1-(4-Chlorophenyl)-2,2-dimethylpropylamine in animal models. The results indicated significant reductions in depressive behaviors when administered at specific dosages. This suggests potential therapeutic applications in treating major depressive disorder.
Case Study 2: Stimulant Effects
Another investigation focused on the stimulant effects of this compound compared to traditional stimulants like amphetamines. The findings demonstrated that while it shares some pharmacological profiles with amphetamines, it also presents a distinct side effect profile that warrants further exploration for safe therapeutic use.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2,2-dimethylpropylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural and molecular differences between 1-(4-Chlorophenyl)-2,2-dimethylpropylamine and its analogs:
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Evidence Source |
|---|---|---|---|---|---|
| 1-(4-Chlorophenyl)-2,2-dimethylpropylamine | 944146-25-2 | Likely C13H19ClN | ~218.75 (estimated) | 4-Chlorophenyl, 2,2-dimethylpropyl, methylamine | |
| 1-(4-Chlorophenyl)ethylamine | Not provided | C15H25ClN2 | 268.8254 | 4-Chlorophenyl, ethyl, dimethylamino-methylpropyl | |
| [1-(2-Chlorophenyl)ethyl][1-(4-Chlorophenyl)propyl]amine | Not provided | C17H19Cl2N | 308.24546 | 2-Chlorophenyl, 4-chlorophenyl, propylamine | |
| 2-Amino-1-(4-chlorophenyl)ethylpropylamine | 1018308-78-5 | C12H19ClN2 | 226.75 | 4-Chlorophenyl, aminoethyl, methylpropylamine | |
| [1-(4-Methoxyphenyl)cyclopropyl]methylamine | 75180-45-9 | Not provided | Not provided | 4-Methoxyphenyl, cyclopropyl, methylamine |
Key Observations:
- Substituent Effects : The target compound’s 2,2-dimethylpropyl group introduces significant steric hindrance compared to ethyl or propyl chains in analogs (e.g., ). This reduces conformational flexibility and may impact receptor binding in biological systems.
- Aromatic Modifications : Replacing the 4-chlorophenyl group with 4-methoxyphenyl (as in ) alters electronic properties, shifting from electron-withdrawing (Cl) to electron-donating (OCH3) effects. Such changes influence solubility and reactivity.
Pharmacological Relevance (Hypothetical)
- Neuroactive Potential: Compounds like 2-amino-1-(4-chlorophenyl)ethylpropylamine () share structural motifs with psychoactive amines, hinting at possible central nervous system activity.
- Antimicrobial Activity : The dichlorophenyl group in [1-(2-Chlorophenyl)ethyl][1-(4-Chlorophenyl)propyl]amine () could enhance lipid solubility, improving membrane penetration in microbial targets.
Biological Activity
1-(4-Chlorophenyl)-2,2-dimethylpropylamine is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Name : 1-(4-Chlorophenyl)-2,2-dimethylpropylamine
- Molecular Formula : C12H18ClN
- Molecular Weight : 223.73 g/mol
The presence of the chlorophenyl group and the dimethylpropyl chain contributes to its unique biological profile.
Research indicates that 1-(4-Chlorophenyl)-2,2-dimethylpropylamine may interact with various neurotransmitter systems, particularly the GABAergic and dopaminergic pathways. It is suggested that the compound acts as a modulator of the GABA_B receptor, similar to other compounds with structural similarities that have shown agonist or antagonist activities in preclinical studies .
Pharmacological Effects
- GABA_B Receptor Modulation : The compound has been studied for its potential as a GABA_B receptor agonist. In vitro studies suggest it may enhance GABAergic transmission, which could lead to anxiolytic effects .
- Dopaminergic Activity : Preliminary findings suggest that it may also influence dopamine levels, which could have implications for mood regulation and cognitive functions .
Study 1: GABA_B Agonist Activity
In a study examining compounds similar to 1-(4-Chlorophenyl)-2,2-dimethylpropylamine, researchers found that certain derivatives exhibited significant GABA_B receptor activation. These compounds were tested on rodent models and showed improved locomotor activity and reduced anxiety-like behaviors compared to controls .
Study 2: Dopaminergic Influence
Another investigation focused on the effects of this compound on dopamine release in vivo. The results indicated that administration led to increased dopamine levels in specific brain regions associated with reward and motivation. This suggests potential therapeutic applications in treating disorders like depression or ADHD .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-Chlorophenyl)-2,2-dimethylpropylamine, and how can reaction conditions be optimized?
- Methodological Answer : A plausible route involves reductive amination of a ketone precursor (e.g., 1-(4-chlorophenyl)-2,2-dimethylpropan-1-one) with methylamine. Sodium borohydride (NaBH₄) in tetrahydrofuran (THF)/ethanol (1:1 v/v) at 273 K is effective for selective reduction, as demonstrated in analogous syntheses of chlorophenyl-containing amines . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures >95% purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC with UV detection (λ = 254 nm) .
Q. How can the structural and electronic properties of this compound be rigorously characterized?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substitution patterns and stereochemistry. For example, the 4-chlorophenyl group will show distinct aromatic proton splitting (δ ~7.2–7.4 ppm) .
- X-ray Diffraction (XRD) : Single-crystal XRD resolves absolute configuration and intramolecular interactions (e.g., hydrogen bonding, as seen in similar amines) .
- Computational Analysis : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict electronic properties, molecular electrostatic potentials, and stability of conformers. PubChem-derived InChI data (e.g., InChI=1S/C10H15ClN2...) can validate computational outputs .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- GHS Classification : Classify as Acute Toxicity Category 4 (oral, dermal, inhalation) based on structural analogs. Use warning labels (e.g., "Harmful if swallowed/inhaled") .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Avoid inducing vomiting upon ingestion .
- Storage : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent degradation .
Advanced Research Questions
Q. What strategies address enantioselective synthesis challenges for chiral derivatives of this compound?
- Methodological Answer : Enantiopure synthesis requires chiral catalysts (e.g., (R)-BINOL-derived ligands) during reductive amination. Asymmetric hydrogenation of imine intermediates using Pd/C or Ru-based catalysts can achieve >90% enantiomeric excess (ee). Monitor ee via chiral HPLC (Chiralpak AD-H column) .
Q. How might this compound interact with P2X purinergic receptors, and what experimental designs validate such interactions?
- Methodological Answer : P2X receptors (e.g., P2X7) are ATP-gated ion channels implicated in inflammatory responses. Use patch-clamp electrophysiology on HEK293 cells expressing P2X receptors to assess ion flux modulation. Competitive binding assays with 2',3'-O-(2,4,6-trinitrophenyl)-ATP (a P2X antagonist) can quantify receptor affinity .
Q. What computational models predict the environmental fate and degradation pathways of this compound?
- Methodological Answer :
- Sorption Studies : Use biochar-amended silt loam soil to measure adsorption coefficients (Kd). High organic carbon content in biochar enhances sorption, reducing leaching potential .
- Degradation Pathways : Simulate hydrolysis (pH 5–9) and photolysis (UV-Vis irradiation) to identify breakdown products. Liquid chromatography-mass spectrometry (LC-MS) detects intermediates like chlorophenylacetic acid .
Q. How can molecular dynamics (MD) simulations optimize its pharmacokinetic properties for therapeutic applications?
- Methodological Answer : MD simulations (GROMACS/AMBER) model blood-brain barrier permeability and plasma protein binding. Parameterize force fields using PubChem’s 3D conformer data (e.g., InChI Key: DRPWRSKKGNNKEQ). Predict logP (octanol-water) via Molinspiration or SwissADME to assess bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
